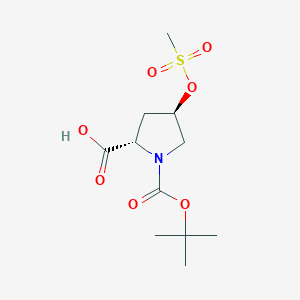

(2S,4R)-1-(tert-Butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic acid

説明

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a methylsulfonyloxy (mesyl) group at the 4-position, and a carboxylic acid at the 2-position. Its stereochemistry (2S,4R) is critical for its reactivity and applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The methylsulfonyloxy group acts as a superior leaving group, enabling nucleophilic substitution reactions, while the Boc group enhances stability during synthetic steps .

特性

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO7S/c1-11(2,3)18-10(15)12-6-7(19-20(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGZSVXCHFNXKA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464182 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)oxy]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202477-59-6 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202477-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)oxy]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2S,4R)-1-(tert-Butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic acid, commonly referred to as compound 1, is a pyrrolidine derivative with significant biological activity. Its structural formula is represented as C11H19NO7S, and it has a molecular weight of 309.33 g/mol. This compound has garnered attention for its potential therapeutic applications and mechanisms of action in various biological systems.

The biological activity of compound 1 can be attributed to its ability to interact with various biological targets. Notably, it has been studied for its role in modulating protein-protein interactions (PPIs), particularly in relation to the Nrf2-Keap1 pathway. This pathway is critical in regulating oxidative stress responses and cellular defense mechanisms.

Key Findings:

- Nrf2 Activation : Compound 1 has been shown to inhibit the Nrf2-Keap1 interaction, leading to the stabilization and activation of Nrf2. This activation enhances the transcription of antioxidant genes, providing protection against oxidative damage .

- Antioxidant Properties : Research indicates that compounds similar to compound 1 exhibit significant antioxidant activity, which is crucial for combating oxidative stress-related diseases .

- Anti-inflammatory Effects : By modulating the Nrf2 pathway, compound 1 may also exert anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the efficacy of compound 1 in various experimental models:

- Study on Oxidative Stress : In a model of oxidative stress induced by hydrogen peroxide, treatment with compound 1 resulted in a marked decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activities .

- Inflammation Model : In lipopolysaccharide (LPS)-induced inflammation models, compound 1 significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 309.33 g/mol |

| Purity | 97% |

| CAS Number | 202477-59-6 |

| IUPAC Name | This compound |

| Biological Activities | Antioxidant, Anti-inflammatory |

科学的研究の応用

Medicinal Chemistry Applications

- Prodrug Development : The compound serves as a prodrug due to the presence of the tert-butoxycarbonyl (Boc) group, which can be cleaved under physiological conditions to release the active drug. This property is particularly useful in enhancing the bioavailability of hydrophilic drugs.

- Antiviral and Antibacterial Agents : Research indicates that derivatives of pyrrolidine compounds exhibit significant antiviral and antibacterial activities. The incorporation of the methylsulfonyl group enhances the interaction with biological targets, making this compound a candidate for further development in antimicrobial therapies.

- Enzyme Inhibitors : Studies have shown that similar pyrrolidine derivatives can act as inhibitors for various enzymes, including proteases and kinases. This compound's structure may allow it to fit into the active sites of these enzymes, blocking their function and providing a therapeutic avenue for diseases such as cancer.

Organic Synthesis Applications

- Building Block for Complex Molecules : The compound is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the construction of complex molecules with defined spatial arrangements, which is crucial in developing enantiomerically pure pharmaceuticals.

- Synthesis of Amino Acids and Peptides : The presence of carboxylic acid and amine functionalities makes it suitable for synthesizing amino acids and peptides. This application is vital in peptide-based drug design and development.

- Functionalization Reactions : The methylsulfonyl moiety can undergo various functionalization reactions, leading to the formation of new compounds with diverse biological activities. This versatility makes it an attractive intermediate in synthetic organic chemistry.

Case Study 1: Development of Antiviral Agents

A study explored the synthesis of antiviral agents derived from (2S,4R)-1-(tert-Butoxycarbonyl)-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic acid, demonstrating its efficacy against viral infections by enhancing cellular uptake and inhibiting viral replication pathways.

Case Study 2: Antibacterial Activity

Research published in a peer-reviewed journal highlighted the antibacterial properties of synthesized derivatives based on this compound. The study reported significant activity against resistant strains of bacteria, suggesting potential use in treating antibiotic-resistant infections.

類似化合物との比較

Structural and Functional Group Variations

Key analogues differ in substituents at the 4-position of the pyrrolidine ring, influencing reactivity, stability, and applications. Below is a comparative analysis:

Stereochemical Considerations

- The (2S,4R) configuration in the target compound contrasts with (2R,4R) or (2S,4S) isomers (e.g., ), which exhibit distinct spatial arrangements affecting biological activity and synthetic pathways .

Key Research Findings

- Synthesis Efficiency : The target compound is synthesized via mesylation of a hydroxyl precursor using methanesulfonyl chloride (MsCl) under controlled conditions, achieving moderate yields .

- Applications in Drug Discovery : Methylsulfonyloxy derivatives are pivotal in constructing protease inhibitors (e.g., HIV-1 protease) due to their ability to form stable transition-state analogues .

- Comparative Solubility: Polar substituents (e.g., -OSO2CH3) enhance aqueous solubility relative to hydrophobic groups like benzyl or phenoxy .

準備方法

Stepwise Procedure

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Boc Protection | (Boc)2O, base (e.g., NaHCO3 or triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Formation of N-Boc-protected 4-hydroxyproline |

| 2 | Mesylation of Hydroxy Group | Methanesulfonyl chloride (MsCl), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C | Conversion of 4-hydroxy group to 4-mesylate |

| 3 | Work-up and Purification | Aqueous quench, extraction, drying, and purification (chromatography or recrystallization) | Pure this compound |

Reaction Notes

- The Boc protection is crucial to prevent unwanted reactions at the nitrogen during mesylation.

- Mesylation must be carefully controlled to avoid elimination or rearrangement side reactions.

- The stereochemistry at positions 2 and 4 is retained throughout the synthesis by using enantiomerically pure starting materials.

- The mesylate group serves as a versatile leaving group for further synthetic transformations if desired.

Research Findings and Optimization

Stereochemical Integrity: Studies confirm that starting from enantiopure (2S,4R)-4-hydroxyproline ensures retention of stereochemistry after Boc protection and mesylation steps, critical for pharmaceutical applications.

Yield and Purity: Optimized reaction conditions (temperature control, stoichiometry of MsCl, and base) lead to high yields (typically >80%) and high purity (>95%) of the mesylated product.

Solvent Effects: Dichloromethane is preferred for both Boc protection and mesylation due to its inertness and ability to dissolve both reactants and products efficiently.

Alternative Protecting Groups: While Boc is standard, other carbamate protecting groups can be used but may require different reaction conditions.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting Material | (2S,4R)-4-hydroxyproline | Commercially available or synthesized |

| Boc Protection Reagent | Di-tert-butyl dicarbonate ((Boc)2O) | Mild base, 0°C to RT |

| Mesylation Reagent | Methanesulfonyl chloride (MsCl) | Low temperature (0°C) |

| Base for Mesylation | Triethylamine or pyridine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM) | Good solvent for both steps |

| Purification Method | Chromatography or recrystallization | Ensures high purity |

| Typical Yield | 80-90% | High efficiency |

| Stereochemical Outcome | Retention of (2S,4R) configuration | Confirmed by chiral HPLC or NMR |

Patent Literature Insights

Patent CN116496314A, although primarily describing a related compound with a tert-butyldimethylsilyloxy protecting group at the 4-position, outlines a multi-step synthetic approach starting from Boc-protected hydroxyproline derivatives. This method involves methyl esterification, protection, methylation, and deprotection steps to yield stereochemically defined pyrrolidine carboxylic acid derivatives. The principles of protecting group strategy and selective functionalization are analogous and supportive of the mesylation approach for the target compound.

Q & A

Q. Table 1: Functional Group Reactivity

| Functional Group | Role in Synthesis | Key Reactions |

|---|---|---|

| Boc | Amine protection | Acidolysis (TFA) |

| Mesyloxy | Leaving group | SN2 substitution |

| Carboxylic acid | Coupling site | Amidation, esterification |

Advanced: How can researchers optimize the introduction of the methylsulfonyloxy group during synthesis?

Answer:

Mesylation of a hydroxyl-pyrrolidine precursor is achieved using methanesulfonyl chloride (MsCl). Optimization parameters include:

Q. Common Pitfalls :

- Incomplete mesylation : Add excess MsCl (1.5 eq) or extend reaction time to 12 hours.

- Elimination : Avoid strong bases (e.g., NaOH) and high temperatures.

Basic: What analytical techniques confirm the stereochemical integrity of the (2S,4R) configuration?

Answer:

- Chiral HPLC : Compare retention times with enantiomeric standards .

- NMR Spectroscopy : Coupling constants (e.g., ) reveal relative stereochemistry .

- Optical Rotation : Match values with literature for enantiopurity .

- X-ray Crystallography : Definitive proof of absolute configuration .

Q. Table 2: Key NMR Signals for Stereochemical Confirmation

| Proton | δ (ppm) | Multiplicity | Coupling Partner |

|---|---|---|---|

| H2 | ~4.2 | dd | H3, H4 |

| H4 | ~5.1 | quintet | H3, H5 |

Advanced: How do competing reaction pathways (e.g., elimination) affect synthesis, and how are they mitigated?

Answer:

The electron-withdrawing mesyloxy group can promote β-elimination under basic conditions, forming a pyrroline byproduct. Mitigation strategies:

Q. Table 3: Elimination vs. Substitution Outcomes

| Condition | Major Product | Detection Method |

|---|---|---|

| Strong base, high T | Pyrroline | LC-MS (M-96) |

| Mild base, low T | Substitution | HPLC retention |

Basic: What are common impurities, and how are they characterized?

Answer:

Q. Purification Methods :

- Flash chromatography (5–10% MeOH/CH₂Cl₂).

- Preparative HPLC with C18 columns.

Advanced: What computational methods guide the design of derivatives?

Answer:

- Density Functional Theory (DFT) : Predicts energy-minimized conformations and transition states for substitution reactions .

- Molecular Docking : Evaluates interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Case Study : DFT calculations on the pyrrolidine ring revealed that the (2S,4R) configuration minimizes steric hindrance, favoring SN2 pathways at C4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。